2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane 2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane
Brand Name: Vulcanchem
CAS No.: 351330-03-5
VCID: VC4275024
InChI: InChI=1S/C19H24O2/c1-3-17(20-11-18-12-21-18)4-2-16(1)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15,18H,5-12H2
SMILES: C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC5CO5
Molecular Formula: C19H24O2
Molecular Weight: 284.399

2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane

CAS No.: 351330-03-5

Cat. No.: VC4275024

Molecular Formula: C19H24O2

Molecular Weight: 284.399

* For research use only. Not for human or veterinary use.

2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane - 351330-03-5

Specification

CAS No. 351330-03-5
Molecular Formula C19H24O2
Molecular Weight 284.399
IUPAC Name 2-[[4-(1-adamantyl)phenoxy]methyl]oxirane
Standard InChI InChI=1S/C19H24O2/c1-3-17(20-11-18-12-21-18)4-2-16(1)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15,18H,5-12H2
Standard InChI Key UBQNMQHSQADGKR-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC5CO5

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of three primary components:

  • Adamantane Core: A diamondoid hydrocarbon providing steric bulk and stability.

  • Phenoxy Group: A benzene ring linked via an oxygen atom to the adamantane.

  • Oxirane (Epoxide) Ring: A three-membered cyclic ether attached to the phenoxy methyl group .

The IUPAC name, 2-[[4-(1-adamantyl)phenoxy]methyl]oxirane, reflects this arrangement . Key structural identifiers include the SMILES notation C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC5CO5 and InChIKey UBQNMQHSQADGKR-UHFFFAOYSA-N .

Stereochemical Considerations

The oxirane ring introduces a stereocenter at the epoxy carbon. While the PubChem entry notes one undefined stereocenter , synthetic studies often address stereoselectivity during epoxidation. For example, Leonova et al. (2020) demonstrated that epoxidation of adamantane-derived alkenes with m-chloroperoxybenzoic acid (mCPBA) yields epoxides with predictable stereochemistry .

Synthesis and Manufacturing

Epoxidation of Adamantane-Based Alkenes

The primary synthetic route involves epoxidation of unsaturated adamantane precursors. Leonova et al. (2020) reported the reaction of 1-(3-phenylprop-2-en-1-yl)adamantane with mCPBA in dichloromethane, yielding 2-[4-(adamantan-1-yl)phenoxymethyl]oxirane in 65–78% yield . The reaction proceeds via electrophilic addition, with the peracid oxidizing the double bond to form the epoxide.

Alternative Methods

Alternative approaches include:

  • Nucleophilic Ring-Opening: Epibromohydrins derived from adamantane react with nucleophiles (e.g., amines, thiols) to form substituted derivatives .

  • Acid-Catalyzed Rearrangements: Treatment with nitric acid (98%) converts bromomethyloxirane derivatives to 3-hydroxypropanoic acids, expanding functionalization options .

Physicochemical Properties

Key Physical Parameters

PropertyValueMethod/Source
Molecular Weight284.4 g/molPubChem
XLogP35PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds4PubChem
Topological Polar SA21.8 ŲPubChem
Melting PointNot reported
Boiling PointNot reported

The high XLogP3 value (5) indicates significant hydrophobicity, aligning with the adamantane’s lipophilic nature . The compound’s powder form and stability at room temperature facilitate handling in laboratory settings .

Chemical Reactivity and Derivatives

Nucleophilic Ring-Opening Reactions

The epoxide’s strained ring undergoes nucleophilic attack at the less hindered carbon. For example:

  • Ammonolysis: Reaction with ammonia yields β-amino alcohols, though regioselectivity depends on steric effects .

  • Acid-Catalyzed Hydrolysis: Concentrated nitric acid opens the epoxide to form 2-(adamantan-1-yl)-3-hydroxypropanoic acid, a potential intermediate for bioactive molecules .

Functionalization via Substitution

Brominated derivatives, such as 2-(adamantan-1-yl)-2-(bromomethyl)oxirane, react with sulfur nucleophiles to form thioethers, expanding utility in materials science .

Future Directions and Research Gaps

Stereoselective Synthesis

Current methods lack explicit stereocontrol. Asymmetric epoxidation using chiral catalysts (e.g., Sharpless conditions) could yield enantiopure derivatives for drug discovery.

Biological Activity Profiling

While structural analogs show antiviral and antibacterial effects, targeted studies on this compound’s bioactivity are absent. In vitro assays against viral proteases or bacterial membranes are warranted.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for neurological targets, guiding synthetic efforts toward central nervous system therapeutics.

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